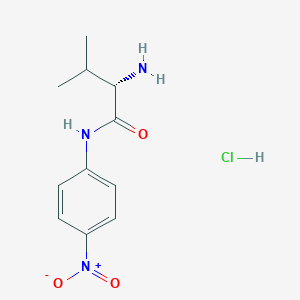

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride

描述

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride (CAS: 77835-49-5; molecular formula: C₁₁H₁₆ClN₃O₃) is a chiral organic compound featuring an (S)-configured valine-derived backbone. Its structure includes a butanamide core substituted with a 3-methyl group, a primary amine at the C2 position, and a 4-nitrophenyl group attached via an amide linkage. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and analytical applications . Common synonyms include L-Valine p-nitroanilide hydrochloride and Butanamide,2-amino-3-methyl-N-(4-nitrophenyl)-,monohydrochloride,(S).

The nitro group on the phenyl ring confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is often utilized as a reference standard in enzyme inhibition studies and chiral resolution protocols due to its stereospecificity .

属性

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTMFJBVZIWWCC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585290 | |

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77835-49-5 | |

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

L-Valine p-nitroanilide hydrochloride, also known as (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, H-Val-Pna HCl, or L-Valine p-nitroanilide HCl, is a polypeptide. The primary targets of this compound are proteins and DNA. It has the ability to form adducts to nucleophilic sites in these macromolecules.

Mode of Action

The compound interacts with its targets through a process known as electrophilic addition. This involves the formation of covalent bonds between the compound and its targets, leading to the creation of adducts.

Biochemical Pathways

It is known that the compound can influence protein interaction and functional analysis. The formation of adducts can alter the structure and function of proteins and DNA, potentially affecting multiple biochemical pathways.

Pharmacokinetics

They are metabolized by various enzymes and excreted in the urine.

Result of Action

The formation of adducts with proteins and DNA can lead to a variety of molecular and cellular effects. These may include changes in protein function, alterations in gene expression, and potential toxic effects. The specific effects would depend on the nature of the adducts formed and the proteins or DNA sequences involved.

Action Environment

The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound is stored at a temperature of -20°C to maintain its stability.

生物活性

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, also known by its CAS number 77835-49-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 77835-49-5

The presence of the nitrophenyl group contributes to its biological properties, particularly in receptor interactions.

1. NMDA Receptor Antagonism

One of the key areas of research involving (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride is its role as an antagonist of NMDA receptors, specifically the NR2B subtype. NMDA receptors are critical in mediating excitatory neurotransmission in the brain and are implicated in various neurological disorders.

- Mechanism of Action : The compound acts as a non-competitive antagonist at NR2B-containing NMDA receptors, which can lead to neuroprotective effects under conditions such as cerebral ischemia and neurodegeneration. This action is thought to be mediated through binding to the amino terminal domain of the NR2B subunit, inhibiting receptor function without affecting other receptor types significantly .

2. Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Celecoxib | - | 0.04 ± 0.01 |

These findings suggest that while the compound exhibits moderate inhibitory activity against COX enzymes compared to established NSAIDs like diclofenac and celecoxib, it may still be a viable candidate for further development in treating inflammatory conditions .

Neuroprotection in Animal Models

In vivo studies have demonstrated that (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride provides significant neuroprotection in models of transient focal ischemia. The compound was shown to reduce neuronal death and improve functional outcomes following ischemic injury, supporting its potential therapeutic use in stroke and other neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The efficacy of (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride can be attributed to specific structural features that enhance its binding affinity and selectivity for the NR2B receptor subtype:

- Hydrophobic interactions : The aromatic nitrophenyl group enhances hydrophobic interactions with the receptor.

- Amine functionality : The basic amine group is crucial for activity, influencing both potency and selectivity.

相似化合物的比较

Comparison :

| Property | Target Compound | N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide |

|---|---|---|

| Electron Effects | Strongly electron-withdrawing (nitro) | Electron-donating (acetyl) + strained epoxide |

| Chirality | (S)-configured | Racemic (2RS configuration) |

| Pharmaceutical Role | Enzyme substrate/analytical | Synthetic impurity |

The absence of a nitro group reduces polarity and alters metabolic stability.

N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride (CAS: 59988-64-6)

- Molecular Formula : C₁₁H₁₆N₂O₂

- Key Features: Substituted with a methoxy group (electron-donating) and an amino group (electron-donating) on the phenyl ring. Lacks the nitro group but shares the butanamide backbone .

Comparison :

| Property | Target Compound | N-(4-Amino-2-methoxyphenyl)butanamide HCl |

|---|---|---|

| Aromatic Substitution | 4-Nitro (electron-withdrawing) | 4-Amino + 2-methoxy (electron-donating) |

| Solubility | High (HCl salt) | Moderate (HCl salt) |

| Biological Activity | Enzyme inhibition | Potential intermediate in dye/pharma synthesis |

The amino and methoxy groups increase basicity and reduce steric hindrance compared to the nitro-substituted target compound. This structural divergence impacts binding affinity in biological systems .

N-(3-Acetyl-4-hydroxyphenyl)-butanamide (CAS: 40188-45-2)

- Molecular Formula: C₁₂H₁₅NO₃

- Key Features: Contains a hydroxyl and acetyl group on the phenyl ring.

Comparison :

| Property | Target Compound | N-(3-Acetyl-4-hydroxyphenyl)-butanamide |

|---|---|---|

| Ionization | Ionic (HCl salt) | Non-ionic |

| Hydrogen Bonding | Moderate (amide + nitro) | High (hydroxyl + acetyl) |

| Stability | High (nitro stabilizes) | Lower (hydroxyl prone to oxidation) |

The hydroxyl group increases hydrogen-bonding capacity but reduces stability, limiting its utility in long-term storage compared to the nitro-substituted target compound .

Data Tables

Table 1: Molecular Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide HCl | 77835-49-5 | C₁₁H₁₆ClN₃O₃ | 289.72 |

| N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide | 28197-66-2 | C₁₅H₁₈N₂O₄ | 290.31 |

| N-(4-Amino-2-methoxyphenyl)butanamide HCl | 59988-64-6 | C₁₁H₁₆N₂O₂ | 208.26 |

Table 2: Functional Group Impact

| Functional Group | Target Compound | Analog 1 (Impurity A) | Analog 2 (59988-64-6) |

|---|---|---|---|

| Nitro | Yes | No | No |

| Chiral Center | Yes | No | No |

| Ionizable Group | HCl salt | Neutral | HCl salt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。